3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide
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Overview
Description
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is a complex organic compound that features a thiophene ring substituted with a methyl group, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a methyl group. The thiazole ring is introduced through a cyclization reaction, and the piperidine ring is added via a nucleophilic substitution reaction. The final step involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene and thiazole rings can participate in π-π stacking interactions, while the piperidine ring can enhance binding affinity through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
3-methylthiophene: A simpler analog with only the thiophene ring.
N-(1,3-thiazol-2-yl)piperidine: Contains the thiazole and piperidine rings but lacks the thiophene moiety.
3-(2-thienyl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-13-6-9-22-15(13)4-5-16(21)19-11-14-3-2-8-20(12-14)17-18-7-10-23-17/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOSTQBGQPZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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